N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features both benzofuran and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran moiety, followed by the introduction of the hydroxypropyl group. The thiophene-2-sulfonamide group is then attached through a series of condensation reactions. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound exhibits potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The benzofuran and thiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to its combined benzofuran and thiophene structures, which provide a distinct set of biological activities. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c17-12(14-10-11-4-1-2-5-13(11)20-14)7-8-16-22(18,19)15-6-3-9-21-15/h1-6,9-10,12,16-17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTPDGGUSAXJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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